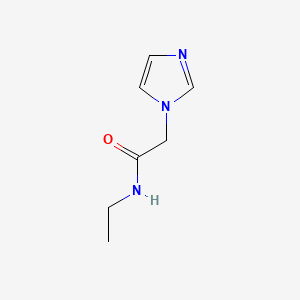
N-Ethyl-2-(1-imidazolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-2-(1-imidazolyl)acetamide is a chemical compound with the CAS Number: 1204921-90-3 . It has a molecular weight of 153.18 .
Molecular Structure Analysis
The molecular formula of this compound is C7H11N3O . The InChI code for the compound is 1S/C7H11N3O/c1-2-9-7(11)5-10-4-3-8-6-10/h3-4,6H,2,5H2,1H3,(H,9,11) .
Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 153.18 . The storage temperature is +4°C .
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Research conducted by Cruz et al. (2004) on imidazoline derivatives, closely related to N-Ethyl-2-(1-imidazolyl)acetamide, shows their application as corrosion inhibitors for carbon steel in acidic media. The study emphasizes the importance of the nitrogen atoms and plane geometry of the heterocyclic ring in enhancing corrosion inhibition efficiency, suggesting a potential area of application for this compound in protecting metal surfaces from corrosion (Cruz, Martinez, Genescà, & García-Ochoa, 2004).
Catalysis in Organic Synthesis
A study by Serafimidou, Stamatis, and Louloudi (2008) on manganese(II) complexes with imidazole-based acetamides, which are structurally related to this compound, highlights their role as catalysts in alkene epoxidation. This research points to the biomimetic and catalytic potential of imidazole derivatives in enhancing chemical reactions, such as epoxidation, which is crucial in synthetic organic chemistry (Serafimidou, Stamatis, & Louloudi, 2008).
Biological Activity
A pharmacological examination of a compound structurally akin to this compound, identified as a potent stimulant of H2 receptors, showcases the potential medical applications of these compounds in clinical tests and the study of histamine receptors. This specific activity underlines the broader potential of imidazole derivatives in therapeutic and diagnostic applications (Bertaccini, Impicciatore, & Vitali, 1976).
Safety and Hazards
Safety measures for handling N-Ethyl-2-(1-imidazolyl)acetamide include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Eigenschaften
IUPAC Name |
N-ethyl-2-imidazol-1-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-2-9-7(11)5-10-4-3-8-6-10/h3-4,6H,2,5H2,1H3,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAGYUIZFKJABZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN1C=CN=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromopyrrolo[2,1-f][1,2,4]triazine-2,4-diol](/img/structure/B598170.png)


![5-Bromo-1-butyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B598177.png)








